molecular formula C13H13FO2 B13483162 5-(4-Fluorophenyl)spiro[2.3]hexane-5-carboxylic acid

5-(4-Fluorophenyl)spiro[2.3]hexane-5-carboxylic acid

Cat. No.: B13483162
M. Wt: 220.24 g/mol
InChI Key: BMBBAGRTVSHAAK-UHFFFAOYSA-N
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Description

5-(4-Fluorophenyl)spiro[2.3]hexane-5-carboxylic acid is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic applications. This compound is characterized by its unique spirocyclic structure, which includes a fluorophenyl group and a carboxylic acid functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Fluorophenyl)spiro[2.3]hexane-5-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-fluorobenzaldehyde with cyclohexanone in the presence of a base to form the corresponding spirocyclic intermediate. This intermediate is then subjected to further reactions, such as oxidation and carboxylation, to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(4-Fluorophenyl)spiro[2.3]hexane-5-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and nitrating agents are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

5-(4-Fluorophenyl)spiro[2.3]hexane-5-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(4-Fluorophenyl)spiro[2.3]hexane-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorophenyl group can interact with enzymes and receptors, modulating their activity. Additionally, the carboxylic acid group can form hydrogen bonds with biological molecules, influencing their function.

Comparison with Similar Compounds

Similar Compounds

  • 5-Phenylspiro[2.3]hexane-5-carboxylic acid
  • 5-(4-Chlorophenyl)spiro[2.3]hexane-5-carboxylic acid
  • 5-(4-Methylphenyl)spiro[2.3]hexane-5-carboxylic acid

Uniqueness

5-(4-Fluorophenyl)spiro[2.3]hexane-5-carboxylic acid is unique due to the presence of the fluorine atom in the phenyl ring. This fluorine atom can significantly influence the compound’s chemical reactivity and biological activity, making it distinct from other similar compounds.

Properties

Molecular Formula

C13H13FO2

Molecular Weight

220.24 g/mol

IUPAC Name

5-(4-fluorophenyl)spiro[2.3]hexane-5-carboxylic acid

InChI

InChI=1S/C13H13FO2/c14-10-3-1-9(2-4-10)13(11(15)16)7-12(8-13)5-6-12/h1-4H,5-8H2,(H,15,16)

InChI Key

BMBBAGRTVSHAAK-UHFFFAOYSA-N

Canonical SMILES

C1CC12CC(C2)(C3=CC=C(C=C3)F)C(=O)O

Origin of Product

United States

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